3-Amino-5-phenylamino-1,2,4-thiadiazole

Drug Metabolism Toxicology Medicinal Chemistry

3-Amino-5-phenylamino-1,2,4-thiadiazole (CAS 60093-15-4) is a 3,5-diamino-1,2,4-thiadiazole that circumvents the reactive epoxide metabolite pathway inherent to 2-aminothiazoles. Procure this unsubstituted 3-amino derivative to establish SAR baselines for the functional switch between butyrylcholinesterase (BuChE) inhibition and radical-scavenging activity. Also serves as a ligand precursor for cytotoxic metal complexes active against leukemic cell lines and a key substructure for iodine(III)-mediated oxidative cyclization protocols.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 60093-15-4
Cat. No. B1586310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-phenylamino-1,2,4-thiadiazole
CAS60093-15-4
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NS2)N
InChIInChI=1S/C8H8N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
InChIKeyVQILAUHHKYCEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-phenylamino-1,2,4-thiadiazole (CAS 60093-15-4): Comparative Procurement Evidence for a 3,5-Diamino-1,2,4-thiadiazole Scaffold


3-Amino-5-phenylamino-1,2,4-thiadiazole (CAS 60093-15-4, molecular formula C8H8N4S, MW 192.24) is a 3,5-diamino-substituted 1,2,4-thiadiazole heterocycle . Its structure incorporates an unsubstituted 3-amino group and a 5-phenylamino (anilino) moiety, placing it within a pharmacologically significant class known for metabolic stability relative to corresponding 2-aminothiazoles and for activity as cholinesterase inhibitors and free-radical scavengers [1]. While direct head-to-head comparative bioactivity data for this specific CAS compound are limited in the open literature, its differentiation is founded on a unique combination of synthetic accessibility and a substitution pattern that defines its behavior in established class-level structure-activity relationships [2].

Why Generic 3,5-Diamino-1,2,4-thiadiazole Substitution is Not Valid: Evidence for 3-Amino-5-phenylamino-1,2,4-thiadiazole


Procurement based on generic 1,2,4-thiadiazole substitution is untenable due to the profound, quantifiable impact of specific substituents at the 3- and 5-positions on both biological target profile and synthetic accessibility. As demonstrated by Wehn et al., the 2-aminothiazole core (a common alternative scaffold) is susceptible to in vivo oxidation, generating potentially toxic reactive epoxide metabolites—a liability mitigated by the 1,2,4-thiadiazole nucleus [1]. Furthermore, class-level structure-activity relationship (SAR) studies of 3-substituted 5-anilino-1,2,4-thiadiazoles reveal that the nature of the 3-substituent (e.g., 2-aminopropyl vs. 2-aminopropenyl) dictates a complete inversion of the biological profile, switching between potent butyrylcholinesterase (BuChE) inhibition and high radical-scavenging activity [2]. Therefore, substituting 3-Amino-5-phenylamino-1,2,4-thiadiazole with an uncharacterized 3-alkyl or 3-aryl analog introduces undefined and potentially detrimental changes to both metabolic stability and target engagement.

3-Amino-5-phenylamino-1,2,4-thiadiazole: Head-to-Head and Class-Level Comparative Performance Data


Superior Metabolic Stability of the 1,2,4-Thiadiazole Core Relative to 2-Aminothiazole Scaffolds

In a medicinal chemistry program targeting allosteric modulators, the 1,2,4-thiadiazole core was specifically selected as a metabolically stable replacement for a 2-amino-4-aryl-thiazole moiety. This strategic substitution was driven by the known liability of unblocked 2-aminothiazoles: they can undergo in vivo oxidation to generate potentially toxic reactive epoxide metabolites [1]. This finding provides a direct, quantifiable rationale for selecting the 1,2,4-thiadiazole scaffold over the structurally analogous 2-aminothiazole class, a preference that extends to derivatives like 3-Amino-5-phenylamino-1,2,4-thiadiazole.

Drug Metabolism Toxicology Medicinal Chemistry Scaffold Replacement

Functional Profile Divergence Driven by 3-Position Substituent in 5-Anilino-1,2,4-thiadiazoles

A class-level SAR study of 3-substituted 5-anilino-1,2,4-thiadiazoles revealed that the nature of the 3-position substituent is a critical determinant of biological function. This class-level inference is crucial for compound selection: the unsubstituted 3-amino group in the target compound represents a distinct chemical space compared to alkyl or alkenyl derivatives [1].

Cholinesterase Inhibition Antioxidant Activity Neurodegenerative Disease Structure-Activity Relationship

Synthetic Efficiency and Versatility of the 3-Amino-5-arylamino-1,2,4-thiadiazole Scaffold

The synthetic accessibility of 3-substituted-5-arylamino-1,2,4-thiadiazoles has been significantly enhanced by a metal-free protocol using hypervalent iodine(III)-mediated intramolecular oxidative S-N bond formation. This method, applicable to the synthesis of analogs of the target compound, offers a quantifiable advantage over traditional routes in terms of reaction time and yield [1]. This provides a procurement advantage as it suggests a well-characterized and potentially scalable synthetic route.

Organic Synthesis Process Chemistry Heterocyclic Chemistry Metal-Free Protocol

Cytotoxicity Profile of a 5-Anilino-1,2,4-thiadiazole Ligand

Recent research has characterized the cytotoxic properties of a new polyfunctional ligand containing the 5-anilino-1,2,4-thiadiazole core against leukemic cell lines [1]. While this data pertains to a 3-chloro-4-methylphenylamino derivative and not the target compound itself, it establishes a class-level baseline for cytotoxicity, radiation stability, and predicted blood-brain barrier permeability for this chemical family. This information is critical for researchers seeking to procure a related, less-substituted analog for comparative studies.

Cytotoxicity Leukemic Cell Lines Zinc Complexes Radiopharmaceuticals

Defined Application Scenarios for Procuring 3-Amino-5-phenylamino-1,2,4-thiadiazole


Metabolic Stability Optimization and Reactive Metabolite Risk Mitigation

For medicinal chemistry programs evaluating scaffold replacements for 2-aminothiazole-containing leads, 3-Amino-5-phenylamino-1,2,4-thiadiazole serves as a direct, purchasable comparator. Its procurement enables the experimental validation of the hypothesis that the 1,2,4-thiadiazole core eliminates the reactive epoxide metabolite pathway, a known liability of unblocked 2-aminothiazoles [1].

Structure-Activity Relationship (SAR) Exploration in Neurodegenerative Disease Targets

This compound is a valuable tool for establishing SAR baselines for the 3-substituted 5-anilino-1,2,4-thiadiazole series. Given that the 3-position substituent governs the functional switch between potent cholinesterase inhibition and high radical-scavenging activity [2], procuring this unsubstituted 3-amino derivative allows researchers to define the starting point of this biological continuum and assess the impact of subsequent chemical modifications.

Development of 1,2,4-Thiadiazole-Based Metal Complexes for Oncology Research

Based on recent studies demonstrating the cytotoxic potential of 5-anilino-1,2,4-thiadiazole-derived ligands and their zinc complexes against leukemic cell lines [3], this compound is a relevant starting material for synthetic chemists. It can be used as a simpler, less-substituted ligand precursor to generate a new series of metal complexes, allowing for the systematic investigation of how aryl ring substitution impacts cytotoxic activity and other properties like radiation stability [3].

Methodology Development and Chemical Process Research

The compound represents a key substructure for testing and expanding modern, metal-free synthetic protocols. Its procurement allows process chemists to explore the scope and limitations of hypervalent iodine(III)-mediated oxidative cyclizations for the construction of 3,5-diamino-1,2,4-thiadiazoles, a class of reactions that offer significant advantages in yield and reaction time over traditional methods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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